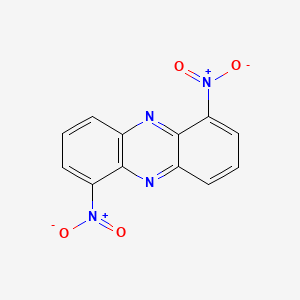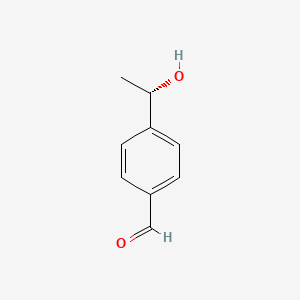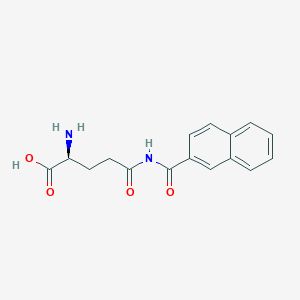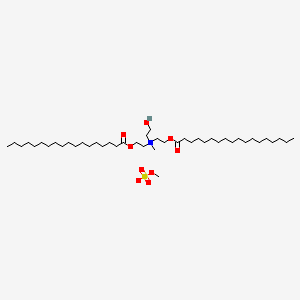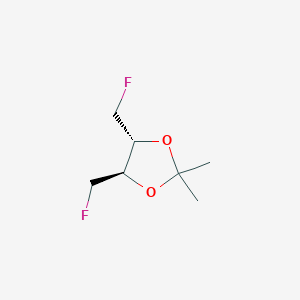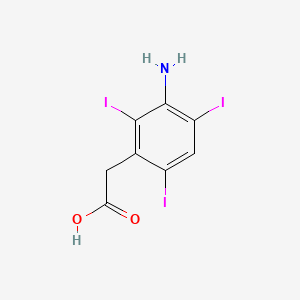
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-amino-2,4,6-triiodophenyl)-, typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method includes the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of acetic acid, (3-amino-2,4,6-triiodophenyl)-, may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or deiodinated compounds.
Substitution: Azides, thiols, or other substituted phenylacetic acids.
科学研究应用
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, (3-amino-2,4,6-triiodophenyl)-, depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:
Molecular Targets: The amino and iodine groups can interact with proteins, enzymes, and nucleic acids, potentially disrupting their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to cell death or inhibition of cell growth.
相似化合物的比较
Similar Compounds
(3-Amino-2,4,6-triiodophenyl)(cyclobutyl)acetic acid: Similar structure but with a cyclobutyl group instead of a phenyl ring.
(3-Amino-2,4,6-triiodophenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical reactivity and potential applications. The presence of three iodine atoms makes it particularly useful in imaging applications, while the amino group allows for further chemical modifications.
属性
CAS 编号 |
3119-17-3 |
|---|---|
分子式 |
C8H6I3NO2 |
分子量 |
528.85 g/mol |
IUPAC 名称 |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
InChI 键 |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


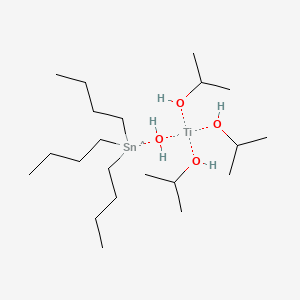
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
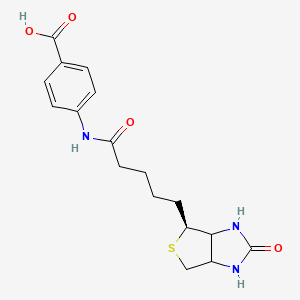
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
